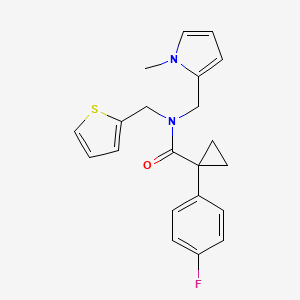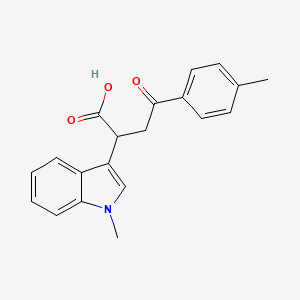
2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Pharmacological Analogs
Synthesis and Anti-inflammatory Activity of Analogs :
- Analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid were synthesized and evaluated for their anti-inflammatory activity. These analogs, although not matching the activity of the standard, provide insight into the structural activity relationship and potential anti-inflammatory properties of related compounds (Kuchař et al., 1995).
Crystal Structure Analysis :
- The crystal structure of related compounds, such as 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, was analyzed, revealing details about molecular conformation, dihedral angles, and intermolecular interactions. Such structural analyses contribute to understanding the physicochemical properties and potential reactivity of the compound (Nayak et al., 2013).
Synthesis of Antirheumatic Agents :
- Research on the synthesis of compounds like (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic drug, demonstrates the relevance of such chemical structures in drug development. The detailed synthetic pathways and by-products provide insights into the complexity and potential pharmaceutical applications of similar compounds (Noguchi et al., 2002).
Inhibitors of Glycolic Acid Oxidase :
- Derivatives of 2,4-dioxobutanoic acids, structurally related to the compound , have been identified as potent inhibitors of glycolic acid oxidase, an enzyme involved in various metabolic pathways. This research highlights the potential of similar compounds in therapeutic applications or biochemical studies (Williams et al., 1983).
Molecular Docking and Vibrational Studies :
- Studies on compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involve molecular docking, vibrational, structural, electronic, and optical analyses. These comprehensive studies demonstrate the multifaceted approach to understanding the properties and potential applications of chemically complex compounds (Raju et al., 2015).
作用機序
Target of Action
Compounds with an indole structure, like “2-(1-Methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid”, are often involved in interactions with various proteins, enzymes, or receptors in the body due to their versatile structure .
Mode of Action
The compound could interact with its targets by binding to them, which could alter the target’s function or trigger a series of biochemical reactions .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. Indole derivatives are involved in a wide range of biological activities and could potentially affect multiple pathways .
特性
IUPAC Name |
2-(1-methylindol-3-yl)-4-(4-methylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-7-9-14(10-8-13)19(22)11-16(20(23)24)17-12-21(2)18-6-4-3-5-15(17)18/h3-10,12,16H,11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFEDIZUACLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CN(C3=CC=CC=C32)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)
![Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)

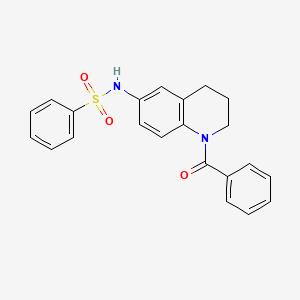

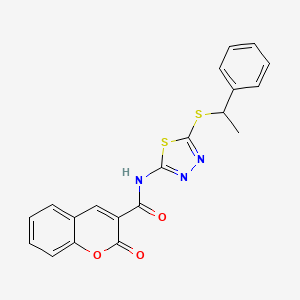
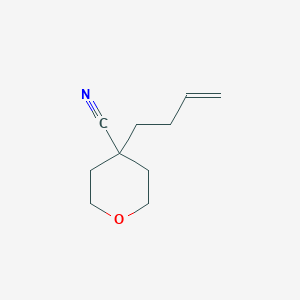
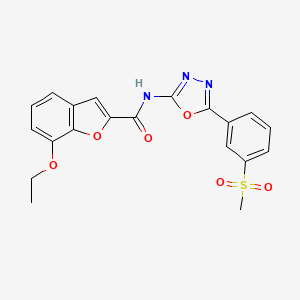

![Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate](/img/structure/B2636571.png)
